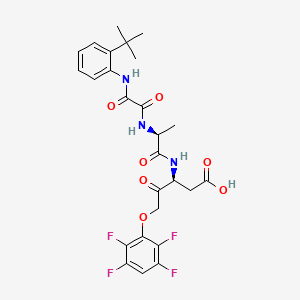

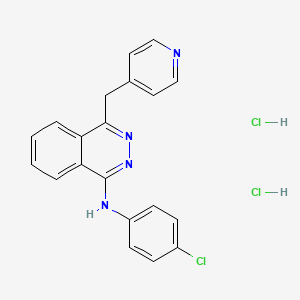

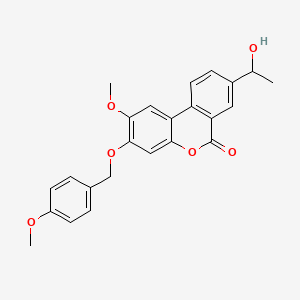

![molecular formula C26H35N7O2S B1683925 N-tert-butyl-3-[(5-methyl-2-{[4-(4-methylpiperazin-1-yl)phenyl]amino}pyrimidin-4-yl)amino]benzenesulfonamide CAS No. 936091-14-4](/img/structure/B1683925.png)

N-tert-butyl-3-[(5-methyl-2-{[4-(4-methylpiperazin-1-yl)phenyl]amino}pyrimidin-4-yl)amino]benzenesulfonamide

Übersicht

Beschreibung

“N-tert-butyl-3-[(5-methyl-2-{[4-(4-methylpiperazin-1-yl)phenyl]amino}pyrimidin-4-yl)amino]benzenesulfonamide” is a chemical compound with the CAS Number: 936091-14-4 . It has a molecular weight of 509.68 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C26H35N7O2S/c1-19-18-27-25 (29-20-9-11-22 (12-10-20)33-15-13-32 (5)14-16-33)30-24 (19)28-21-7-6-8-23 (17-21)36 (34,35)31-26 (2,3)4/h6-12,17-18,31H,13-16H2,1-5H3, (H2,27,28,29,30) .Physical And Chemical Properties Analysis

This compound is a solid and should be stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .Wissenschaftliche Forschungsanwendungen

Treatment of Graft-Versus-Host Disease (GVHD)

TG101209, a combined JAK2 and bromodomain BRD4-1 inhibitor, has been used in systemic and local treatment to diminish ocular disease progression in a murine model of graft-versus-host disease (GVHD) . The study found that systemic treatment with TG101209 reduced systemic and ocular GVHD development compared to no treatment . Despite not affecting systemic disease development, local treatment with TG101209 reduced ocular GVHD progression . These findings highlight the safety and therapeutic potential of JAK2 with BRD4-1 inhibition in the treatment of ocular surface immune conditions .

Anti-Tumor and Chemotherapeutic Sensitizing Effects on Burkitt Lymphoma Cells

TG101209 exhibits anti-tumor and chemotherapeutic sensitizing effects on Burkitt lymphoma cells by inhibiting the JAK2/STAT3/c-MYB signaling axis . The study showed that TG101209 had a significant anti-lymphoma effect by inhibiting Burkitt lymphoma cell growth and inducing apoptosis along with cell differentiation toward mature B cells in vitro . TG101209 also displayed significant synergistic action and a sensitizing effect on the anti-Burkitt lymphoma activity of doxorubicin . In vivo experiments indicated that TG101209 could suppress tumor growth and prolong the overall survival of Burkitt lymphoma cell-bearing mice .

Treatment of T Cell Acute Lymphoblastic Leukemia (T-ALL)

The JAK2 inhibitor TG101209 has been used to treat T-ALL cell lines and primary T-ALL cells . The effects of TG101209 on T-ALL cells were determined, and the signaling proteins related to cell growth, apoptosis, and autophagy were analyzed .

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and, in case of contact with eyes, rinsing cautiously with water for several minutes .

Wirkmechanismus

Target of Action

TG101209, also known as N-tert-butyl-3-(5-methyl-2-(4-(4-methylpiperazin-1-yl)phenylamino)pyrimidin-4-ylamino)benzenesulfonamide, is a selective inhibitor of the Janus kinase 2 (JAK2) enzyme . JAK2 is a tyrosine kinase that plays a crucial role in the signaling pathways of many hematopoietic cytokines .

Mode of Action

TG101209 acts as an ATP-competitive inhibitor, binding to the ATP-binding site of the JAK2 enzyme and preventing its activation . This inhibition blocks the phosphorylation of the JAK2 enzyme and its downstream targets, including STAT3 and STAT5 .

Biochemical Pathways

The primary pathway affected by TG101209 is the JAK/STAT signaling pathway . By inhibiting JAK2, TG101209 disrupts the activation of STAT3 and STAT5, which are critical for transmitting anti-apoptotic, proliferative, and differentiation signals . This disruption can lead to cell cycle arrest and apoptosis .

Result of Action

TG101209 has been shown to have significant anti-tumor effects. It inhibits the growth of cells expressing the JAK2V617F or MPLW515L mutations, induces G2/M cell cycle arrest, and promotes apoptosis . Furthermore, TG101209 has been found to have a chemotherapeutic sensitizing effect, enhancing the anti-tumor activity of other chemotherapeutic agents .

Action Environment

The efficacy and stability of TG101209 can be influenced by various environmental factors. For instance, the presence of certain cytokines can affect the activity of JAK2 and thus the effectiveness of TG101209 . Additionally, the pH and composition of the gastrointestinal tract can impact the absorption and bioavailability of orally administered TG101209

Eigenschaften

IUPAC Name |

N-tert-butyl-3-[[5-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35N7O2S/c1-19-18-27-25(29-20-9-11-22(12-10-20)33-15-13-32(5)14-16-33)30-24(19)28-21-7-6-8-23(17-21)36(34,35)31-26(2,3)4/h6-12,17-18,31H,13-16H2,1-5H3,(H2,27,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVDOKQYTTYUYDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1NC2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C)NC3=CC=C(C=C3)N4CCN(CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35N7O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80587364 | |

| Record name | N-tert-Butyl-3-({5-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}amino)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-tert-butyl-3-[(5-methyl-2-{[4-(4-methylpiperazin-1-yl)phenyl]amino}pyrimidin-4-yl)amino]benzenesulfonamide | |

CAS RN |

936091-14-4 | |

| Record name | N-tert-Butyl-3-({5-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}amino)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary molecular target of TG101209?

A1: TG101209 is a potent and selective inhibitor of Janus kinase 2 (JAK2) [, , , , , ].

Q2: How does TG101209 interact with JAK2?

A2: TG101209 binds to the ATP-binding site of JAK2, thereby inhibiting its kinase activity [, , ].

Q3: What are the downstream effects of JAK2 inhibition by TG101209?

A3: Inhibition of JAK2 by TG101209 leads to the suppression of downstream signaling pathways, including JAK-STAT [, , , , ], RAS/MAPK [, , , , ], and PI3K/AKT [, , , , ] pathways.

Q4: How does TG101209 affect cell proliferation and survival?

A4: TG101209 induces cell cycle arrest [, , ], inhibits cell proliferation [, , , , ], and promotes apoptosis [, , , , ] in various cancer and hematological cell lines.

Q5: How do structural modifications of TG101209 affect its activity?

A5: Specific structural modifications on TG101209 can modulate its activity, potency, and selectivity for JAK2 and other kinases. For example, researchers have explored modifications to improve its BET bromodomain inhibitory activity while retaining its JAK2 inhibitory activity [, ].

Q6: Are there any known dual-activity inhibitors based on the TG101209 scaffold?

A6: Yes, research has led to the development of MA2-014, a derivative of TG101209, which displays dual JAK2 and BET bromodomain inhibitory activities [, ].

Q7: What is known about the absorption, distribution, metabolism, and excretion (ADME) of TG101209?

A7: While detailed ADME studies are not extensively reported in the provided literature, certain studies indicate oral bioavailability and efficacy of TG101209 in rodent models [].

Q8: How does the concentration of TG101209 in bone marrow relate to its in vitro cell-killing activity in chronic myeloid leukemia (CML)?

A8: Research suggests a correlation between bone marrow concentration of TG101209 and its efficacy against CML cells, highlighting the importance of targeted drug delivery for improved treatment outcomes [].

Q9: In which disease models has TG101209 shown preclinical efficacy?

A9: TG101209 has demonstrated preclinical efficacy in a variety of models, including lung cancer [], myeloproliferative neoplasms (MPNs) [, , , , ], acute lymphoblastic leukemia [], multiple myeloma [, , ], T-cell acute lymphoblastic leukemia (T-ALL) [], glioblastoma [], beta-thalassemia [, , ], and chronic myelomonocytic leukemia (CMML) [].

Q10: What is the evidence for the efficacy of TG101209 in lung cancer models?

A10: In vitro and in vivo studies have shown that TG101209 enhances the effects of radiation in lung cancer by inhibiting STAT3 activation and survivin expression [].

Q11: How effective is TG101209 against myeloproliferative neoplasms (MPNs)?

A11: TG101209 effectively inhibits the growth of MPN cells, particularly those harboring JAK2V617F or MPLW515L/K mutations [, ]. It synergizes with other agents like panobinostat [] and BEZ235 [] to further enhance anti-tumor activity against MPN cells.

Q12: Can TG101209 overcome resistance to other therapies?

A12: Research suggests that TG101209, either alone or in combination with other agents, can overcome resistance to therapies such as tyrosine kinase inhibitors (TKIs) in CML [, , ] and MPNs [].

Q13: Has TG101209 been evaluated in clinical trials?

A13: While the provided literature doesn't cite completed clinical trials for TG101209, its promising preclinical activity supports its potential as a candidate for clinical development, particularly against hematologic malignancies [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

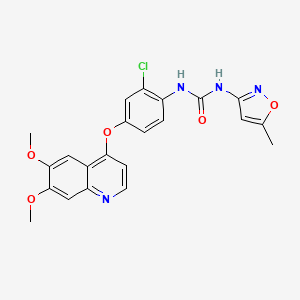

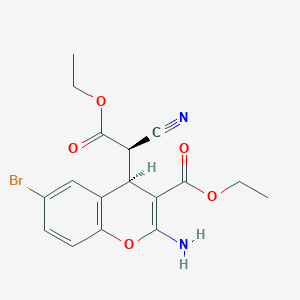

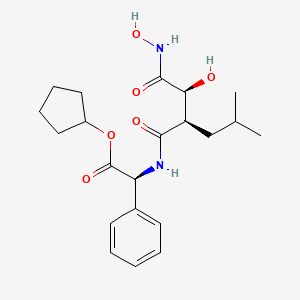

![N-[4-(2-tert-Butylphenylsulfonyl)phenyl]-2,3,4-trihydroxy-5-(2-isopropylbenzyl)benzamide](/img/structure/B1683861.png)

![[4-[(4,9-Dioxobenzo[f][1,3]benzothiazol-2-yl)amino]phenyl] 2-(methoxycarbonylamino)-4-methylsulfanylbutanoate](/img/structure/B1683862.png)